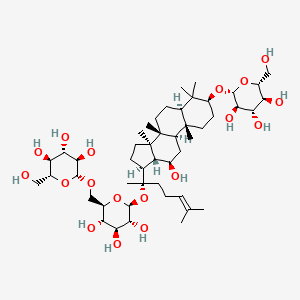

Gynosaponin S

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFCAALKKNCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80321-69-3 | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Navigating the Nomenclature: A Technical Guide to Gynosaponin S and Gypenoside XVII in Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of natural product research, precise molecular identification is paramount. This guide addresses a common point of confusion in the study of saponins from Gynostemma pentaphyllum, clarifying the synonymous relationship between Gynosaponin S and Gypenoside XVII. Both names refer to the identical chemical entity, a dammarane-type saponin with significant therapeutic potential. This document provides a comprehensive overview of its chemical identity, established biological activities, and the intricate signaling pathways it modulates. Furthermore, it offers detailed, field-proven protocols for extraction, purification, analysis, and biological evaluation to empower researchers in their investigative pursuits.

Demystifying the Synonymy: Gynosaponin S is Gypenoside XVII

A critical first step in any research endeavor is the unambiguous identification of the molecule of interest. In the scientific literature and commercial catalogs, the compound of interest is referred to as both Gynosaponin S and Gypenoside XVII. This guide confirms that these are synonymous terms for the same chemical compound.

This is unequivocally established by consistent reporting across multiple authoritative chemical databases and suppliers who list "Gynosaponin S" as a synonym for "Gypenoside XVII" and assign them the identical Chemical Abstracts Service (CAS) number: 80321-69-3 [1][2][3][4].

Table 1: Chemical Identifiers for Gypenoside XVII / Gynosaponin S

| Identifier | Value | Source(s) |

| Primary Name | Gypenoside XVII | [1][2][3] |

| Synonym(s) | Gynosaponin S, Gyp-17, Gyp-XVII | [1][3][4] |

| CAS Number | 80321-69-3 | [1][2][3] |

| Molecular Formula | C₄₈H₈₂O₁₈ | [1] |

| Molecular Weight | 947.2 g/mol | [1] |

| Chemical Class | Dammarane-type Triterpenoid Saponin | [4] |

This consistency in chemical identifiers ensures that researchers referencing either name are, in fact, studying the same molecule, allowing for a more cohesive understanding of its biological effects.

The Pharmacological Landscape of Gypenoside XVII

Gypenoside XVII, a prominent saponin isolated from Gynostemma pentaphyllum and Panax notoginseng, has demonstrated a wide array of pharmacological activities, positioning it as a compound of significant interest for drug development[1][5]. Its therapeutic potential spans several key areas:

-

Neuroprotection: Gypenoside XVII exhibits protective effects against neurological disorders. It has been shown to alleviate depression-like behaviors and inhibit neuroinflammation[6][7]. Studies in models of post-traumatic stress disorder (PTSD) indicate it can reduce apoptosis in the prefrontal cortex and improve fear extinction deficits[8].

-

Cardioprotection and Anti-Atherosclerosis: The compound has shown significant promise in cardiovascular health. It can prevent atherosclerosis by reducing endothelial cell apoptosis and oxidative stress[9][10][11]. In vivo studies using ApoE-/- mice, a model for atherosclerosis, have shown that Gypenoside XVII can lower blood lipid levels, reduce atherosclerotic lesion size, and increase the expression of antioxidant enzymes[10][11].

-

Anti-inflammatory Effects: Gypenoside XVII possesses potent anti-inflammatory properties. It can alleviate inflammation induced by lipopolysaccharide (LPS) in microglia and inhibit the expression of pro-inflammatory cytokines[6][7][12].

-

Anticancer Activity: Emerging research has highlighted the antiproliferative activities of Gypenoside XVII in cancer cell lines, such as HeLa (cervical cancer) cells. It can induce G₀/G₁ phase cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic pathways[13].

These diverse biological activities are underpinned by the modulation of multiple intracellular signaling pathways.

Unraveling the Mechanism: Key Signaling Pathways Modulated by Gypenoside XVII

The therapeutic effects of Gypenoside XVII are a consequence of its interaction with and modulation of several critical signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future therapeutics.

Figure 1: Key signaling pathways modulated by Gypenoside XVII.

A. ERα-Mediated PI3K/Akt Pathway in Cardioprotection: Gypenoside XVII exerts its anti-atherosclerotic effects, in part, by acting as a phytoestrogen. It activates Estrogen Receptor Alpha (ERα), which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the upregulation of the antioxidant response elements Nrf2 and HO-1, an increase in the anti-apoptotic Bcl-2/Bax ratio, and a decrease in the executioner caspase, cleaved caspase-3. The net result is the attenuation of endothelial cell apoptosis and a reduction in oxidative stress, thereby protecting against the formation of atherosclerotic plaques[9][11].

B. C3aR/STAT3/Cytokine Signaling in Neuroprotection: In the context of depression and neuroinflammation, Gypenoside XVII has been shown to inhibit the complement C3a receptor (C3aR). This inhibition prevents the subsequent activation of the STAT3 signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. This cascade ultimately suppresses excessive microglial activation and synaptic pruning, contributing to its antidepressant-like effects[7][12].

C. PERK/CHOP Pathway in PTSD Models: In animal models of PTSD, Gypenoside XVII has been found to modulate the PERK/CHOP signaling pathway, which is a key component of the endoplasmic reticulum (ER) stress response. By modulating this pathway, it significantly reduces apoptosis in microglia within the prefrontal cortex, which is associated with an improvement in fear extinction deficits[8].

D. Intrinsic and Extrinsic Apoptotic Pathways in Cancer: In cervical cancer cells, Gypenoside XVII induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of caspase-9 and caspase-8, respectively. This dual-pronged pro-apoptotic effect, combined with its ability to induce cell cycle arrest, underscores its potential as an anticancer agent[13].

Methodologies: From Plant to Preclinical Evaluation

The successful investigation of Gypenoside XVII hinges on robust and reproducible experimental protocols. This section provides a synthesis of established methodologies for its extraction, analysis, and biological testing.

Extraction and Isolation of Gypenoside XVII from Gynostemma pentaphyllum

The primary source of Gypenoside XVII is the herb Gynostemma pentaphyllum. The following protocol outlines a general procedure for its extraction and purification, based on common solvent extraction and chromatographic techniques.

Figure 2: General workflow for extraction and purification of Gypenoside XVII.

Step-by-Step Protocol:

-

Material Preparation: Start with dried aerial parts of Gynostemma pentaphyllum. Grind the material into a fine powder to maximize the surface area for extraction[3].

-

Solvent Extraction:

-

Reflux the powdered plant material with a suitable solvent. 70-95% ethanol is commonly used for saponin extraction[1][14]. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Perform the extraction for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.

-

-

Concentration: Combine the ethanolic extracts and filter them. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract[14].

-

Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to remove pigments and lipids and to enrich the saponin fraction, which is typically found in the n-butanol phase[1].

-

Column Chromatography:

-

Subject the saponin-rich fraction to silica gel column chromatography[2].

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing Gypenoside XVII.

-

-

Final Purification:

-

Pool the fractions rich in Gypenoside XVII and concentrate them.

-

Perform final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column[2].

-

Use a mobile phase gradient, for example, of acetonitrile and water, to achieve high purity.

-

-

Structural Verification: Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Analytical Quantification: UPLC-MS/MS Method

For accurate quantification of Gypenoside XVII in biological matrices (e.g., plasma) or herbal extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Table 2: Representative UPLC-MS/MS Parameters

| Parameter | Specification | Rationale |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Provides excellent separation efficiency for complex mixtures. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |

| Gradient | Optimized for separation (e.g., 4-minute gradient) | Allows for rapid and efficient separation of analytes. |

| Flow Rate | ~0.3 - 0.5 mL/min | Typical flow rate for UPLC systems. |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | ESI is effective for ionizing saponins. Mode selection depends on the specific adducts formed. |

| MS/MS Transition | Precursor ion → Product ion (e.g., for Gypenoside A: m/z 897.5 → 403.3) | Specific mass transitions provide high selectivity for quantification (MRM mode). |

| Sample Prep | Protein precipitation (e.g., with methanol) for plasma | A simple and effective method to remove protein interference from biological samples[15]. |

In Vitro Protocol: Assessing Anti-Atherosclerotic Effects

This protocol describes a typical in vitro experiment to evaluate the protective effects of Gypenoside XVII against oxidized low-density lipoprotein (Ox-LDL)-induced injury in Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying atherosclerosis.

Step-by-Step Protocol:

-

Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics. Maintain at 37°C in a humidified 5% CO₂ incubator.

-

Pre-treatment: Seed HUVECs in multi-well plates. Once they reach ~80% confluency, replace the growth medium with serum-free medium. Pre-treat the cells with various concentrations of Gypenoside XVII (e.g., 10, 25, 50 µM) for 12-24 hours[11].

-

Induction of Injury: After pre-treatment, add Ox-LDL (e.g., 100 µg/mL) to the wells (except for the control group) and incubate for another 24 hours to induce endothelial injury[11].

-

Assessment of Cell Viability: Measure cell viability using an MTT or similar assay to determine the protective effect of Gypenoside XVII against Ox-LDL-induced cytotoxicity.

-

Apoptosis Assay: Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) via Western blotting[11].

-

Oxidative Stress Measurement: Assess levels of intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFH-DA. Measure the activity of antioxidant enzymes (e.g., SOD, GPx) in cell lysates.

In Vivo Protocol: Atherosclerosis Mouse Model

The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used model to study atherosclerosis in vivo.

Step-by-Step Protocol:

-

Animal Model: Use male ApoE-/- mice, typically 6-8 weeks old.

-

Diet and Treatment:

-

Feed the mice a high-fat diet to accelerate the development of atherosclerotic plaques.

-

Divide the animals into groups: a control group (vehicle), a Gypenoside XVII treatment group, and potentially a positive control group (e.g., a statin).

-

Administer Gypenoside XVII orally (e.g., by gavage) at a specified dose (e.g., 40-50 mg/kg/day) for a period of 8-12 weeks[1][10].

-

-

Monitoring: Monitor body weight and food intake throughout the study.

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples to analyze serum lipid profiles (Total Cholesterol, Triglycerides, LDL, HDL) and markers of oxidative stress (MDA, SOD, GPx)[1].

-

Euthanize the mice and perfuse the vascular system.

-

Excise the aorta, stain with Oil Red O to visualize lipid plaques, and quantify the lesion area using image analysis software[1].

-

Aortic root sections can be used for immunohistochemical analysis of inflammatory markers.

-

Conclusion and Future Directions

Gynosaponin S and Gypenoside XVII are indisputably synonymous, referring to a single, pharmacologically potent saponin. Its demonstrated efficacy in preclinical models of cardiovascular disease, neurological disorders, and cancer makes it a compelling candidate for further drug development. The modulation of fundamental signaling pathways such as PI3K/Akt, C3aR/STAT3, and the ER stress response provides a solid mechanistic foundation for its therapeutic effects.

Future research should focus on detailed pharmacokinetic and toxicological profiling to pave the way for clinical trials. The development of optimized extraction and purification protocols will be crucial for producing this compound at a scale and purity suitable for pharmaceutical use. As our understanding of the intricate biological roles of Gypenoside XVII deepens, it stands to become a significant tool in the development of novel therapies for a range of human diseases.

References

-

Zhang, M.-M., et al. (2022). Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice. International Journal of Molecular Sciences, 23(12), 6484. Available from: [Link]

-

PubMed. (2022). Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice. Retrieved from [Link]

-

Liu, H., et al. (2013). Isolation and characterization of gypenosides from Gynostemma pentaphyllum. Journal of Food Safety and Quality, 4(1), 283-288. Available from: [Link]

-

ResearchGate. (2022). (PDF) Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice. Retrieved from [Link]

-

Frontiers in Pharmacology. (2024). Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum.

-

Sulas, L., et al. (2001). Gynostemma pentaphyllum cultivation in Sydney, Australia and its comparison with products from China. Acta Horticulturae, 597, 137-142. Available from: [Link]

-

PubChem. (n.d.). Gypenoside Xvii. Retrieved from [Link]

- Google Patents. (n.d.). CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides.

- Google Patents. (n.d.). CN105456332A - Method for extracting gypenosides from gynostemma pentaphyllum Makin.

-

Li, X., et al. (2024). Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability. Journal of Analytical Methods in Chemistry, 2024, 8868353. Available from: [Link]

-

Al-Ghamdi, S. S., et al. (2026). From Functional Food to Therapeutic Prospect: Mechanistic Study of Gypenoside XVII in HeLa Cells. Preprints.org. Available from: [Link]

-

Liu, P., et al. (2020). Gypenoside Inhibits Endothelial Cell Apoptosis in Atherosclerosis by Modulating Mitochondria through PI3K/Akt/Bad Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 9087821. Available from: [Link]

- Google Patents. (n.d.). US20190201468A1 - Preparation method of gynostemma pentaphyllum leaves extract....

-

PubMed. (2025). Gypenoside XVII regulates apoptosis and fear extinction deficits mediated by post-traumatic stress disorder through the PERK/CHOP signaling pathway. Retrieved from [Link]

-

Yang, K., et al. (2017). Gypenoside XVII Prevents Atherosclerosis by Attenuating Endothelial Apoptosis and Oxidative Stress: Insight into the ERα-Mediated PI3K/Akt Pathway. International Journal of Molecular Sciences, 18(2), 77. Available from: [Link]

-

PubMed. (2017). Gypenoside XVII Prevents Atherosclerosis by Attenuating Endothelial Apoptosis and Oxidative Stress: Insight into the ERα-Mediated PI3K/Akt Pathway. Retrieved from [Link]

Sources

- 1. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Gynostemma pentaphyllum extract and its active component gypenoside L improve the exercise performance of treadmill-trained mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]

- 8. Gypenoside XVII regulates apoptosis and fear extinction deficits mediated by post-traumatic stress disorder through the PERK/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gypenoside Inhibits Endothelial Cell Apoptosis in Atherosclerosis by Modulating Mitochondria through PI3K/Akt/Bad Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gypenoside XVII Prevents Atherosclerosis by Attenuating Endothelial Apoptosis and Oxidative Stress: Insight into the ERα-Mediated PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20190201468A1 - Preparation method of gynostemma pentaphyllum leaves extract for increasing small molecular effective saponin contents, and decreasing benzopyrene, and gynostemma pentaphyllum extract prepared by the method thereof - Google Patents [patents.google.com]

- 13. preprints.org [preprints.org]

- 14. horticultureresearch.net [horticultureresearch.net]

- 15. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Gynosaponin S in Cancer Research: A Technical Guide

Executive Summary

Gynosaponin S , scientifically cataloged as Gypenoside XVII (GP-17) , is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum. Unlike the broad "gypenoside" mixtures often cited in general herbal medicine, Gynosaponin S represents a distinct pharmacological entity with a defined stereochemical structure.

This technical guide analyzes the compound's dual-action mechanism: functioning as a potent phytoestrogen and a pro-apoptotic agent . Its therapeutic potential lies in its ability to induce G0/G1 cell cycle arrest and trigger programmed cell death via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This document serves as a blueprint for researchers to evaluate Gynosaponin S, providing validated protocols, mechanistic pathways, and data synthesis.

Chemical Identity & Structural Pharmacology

Understanding the chemical architecture of Gynosaponin S is prerequisite to experimental design, particularly regarding solubility and formulation.

-

Chemical Formula:

[3] -

Molecular Weight: ~947.16 Da[3]

-

Structural Class: Dammarane-type triterpenoid saponin.[8] It is structurally homologous to Ginsenoside Rd but differs in the glycosidic linkage at the C-20 position.

Solubility & Handling:

-

Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for in vitro stock solutions (up to 20 mM).

-

Stability: Susceptible to hydrolysis in acidic environments. Stock solutions should be aliquoted and stored at -20°C to prevent glycosidic bond cleavage.

Mechanistic Profiling: Signaling Architectures

The anticancer activity of Gynosaponin S is not the result of general cytotoxicity but rather specific modulation of signal transduction pathways.

Dual-Pathway Apoptosis Induction

Research indicates Gynosaponin S activates the caspase cascade through two convergent pathways:

-

Intrinsic Pathway (Mitochondrial): Downregulation of Bcl-2 and upregulation of Bax leads to mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c.

-

Extrinsic Pathway (Death Receptor): Upregulation of Fas/FasL signaling activates Caspase-8.

Cell Cycle Arrest

Gynosaponin S induces arrest at the G0/G1 phase , preventing cancer cells from entering DNA synthesis. This is mediated by the downregulation of Cyclin D1 and CDK4/6 complexes.

Phytoestrogenic Modulation

As a phytoestrogen, Gynosaponin S can bind to Estrogen Receptors (ERs). This activity suggests potential utility in hormone-dependent cancers, though it requires careful context-dependent evaluation (agonist vs. antagonist effects).

Visualization: Molecular Mechanism

The following diagram illustrates the signal transduction cascade triggered by Gynosaponin S.[8]

Caption: Gynosaponin S induces apoptosis via concurrent intrinsic/extrinsic caspase activation and G0/G1 arrest.[1]

Experimental Framework: Validated Protocols

To ensure reproducibility, the following protocols are standardized for Gynosaponin S evaluation.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value of Gynosaponin S in specific cancer cell lines (e.g., HeLa, A549).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Prepare Gynosaponin S concentrations (0, 10, 20, 40, 80, 160 µM) in culture medium. Ensure final DMSO concentration is <0.1%.

-

Incubation: Treat cells for 24h, 48h, and 72h to determine time-dependency.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

-

Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

-

Quantification: Measure absorbance at 570 nm.

-

Calculation:

.

Protocol B: Apoptosis Verification (Annexin V-FITC/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

-

Exposure: Treat cells with IC50 concentration of Gynosaponin S for 24h.

-

Harvest: Trypsinize cells (EDTA-free), wash twice with cold PBS.

-

Staining: Resuspend

cells in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). -

Incubation: Incubate for 15 min at room temperature in the dark.

-

Analysis: Add 400 µL Binding Buffer and analyze via flow cytometry within 1h.

-

Q1 (Annexin-/PI+): Necrotic

-

Q2 (Annexin+/PI+): Late Apoptotic

-

Q3 (Annexin-/PI-): Live

-

Q4 (Annexin+/PI-): Early Apoptotic[1]

-

Visualization: Experimental Workflow

This workflow outlines the critical path from compound acquisition to mechanistic validation.

Caption: Step-by-step workflow for the isolation and biological evaluation of Gynosaponin S.

Preclinical Data Synthesis

The following data summarizes key findings regarding Gynosaponin S (Gypenoside XVII) activity.

Comparative Efficacy (In Vitro)

| Cell Line | Cancer Type | IC50 (24h) | Primary Mechanism | Reference |

| HeLa | Cervical | ~40-50 µM | G0/G1 Arrest, Caspase-3/8/9 activation | [1] |

| A549 | Lung | Variable | Apoptosis via p53-independent pathway | [2] |

| HUVEC | Normal (Control) | >100 µM | Non-toxic (Protective against Ox-LDL) | [3] |

Note: The high IC50 in normal cells (HUVEC) compared to cancer lines suggests a favorable therapeutic index.

Safety & Toxicity Profile

While specific in vivo cancer xenograft data for isolated Gynosaponin S is emerging, toxicity data from metabolic studies (atherosclerosis models) indicates a high safety margin.

-

Acute Toxicity: No significant lethality observed in mice at doses up to 50 mg/kg (oral).

-

Metabolism: As a saponin, oral bioavailability is limited by intestinal hydrolysis. Formulation strategies (nanoparticles, liposomes) are critical for in vivo efficacy.

Future Perspectives & Challenges

-

Bioavailability: Like most saponins, Gynosaponin S suffers from poor membrane permeability and rapid deglycosylation. Future research must prioritize lipid-based delivery systems to enhance systemic circulation.

-

Synergy: Investigation into synergistic effects with chemotherapeutics (e.g., Cisplatin, Paclitaxel) could lower required dosages and reduce chemo-resistance.

-

Estrogenic Safety: Due to its phytoestrogen nature, rigorous screening in ER+ breast cancer models is required to ensure it acts as a SERM (Selective Estrogen Receptor Modulator) rather than a pure agonist that might fuel tumor growth.

References

-

Mechanistic Study of Gypenoside XVII in HeLa Cells. National Institutes of Health (NIH) / PMC. [Link] (Note: Provides primary data on HeLa cell apoptosis, cell cycle arrest, and caspase activation.)

-

Gypenosides Induce Apoptosis via Ca2+ Overload and ER Stress. Integrative Cancer Therapies / NIH. [Link] (Note: Discusses the broader class of gypenosides and their p53-independent mechanisms in lung cancer cells.)

-

Anticancer Mechanisms of Saponins: Current Progress. Frontiers in Pharmacology. [Link] (Note: General review supporting the structural-activity relationships of dammarane-type saponins.)

Sources

- 1. From Functional Food to Therapeutic Prospect: Mechanistic Study of Gypenoside XVII in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypenoside XVII | CAS:80321-69-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CAS 80321-69-3 | Gypenoside XVII [phytopurify.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Gypenoside Xvii | C48H82O18 | CID 44584555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Gynosaponin S mechanism of action in anti-inflammatory pathways

Mechanistic Architecture in Anti-Inflammatory Pathways

Executive Summary

Gynosaponin S , chemically synonymous with Gypenoside XVII (GP-17) , is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum and Panax species. Unlike non-specific herbal extracts, Gynosaponin S exhibits a defined pharmacophore characterized by a 12β-hydroxyl group and specific glycosylation at the C-3 and C-20 positions.

This technical guide dissects the compound's mechanism of action (MoA), moving beyond phenotypic observations to the molecular signaling cascades. The primary anti-inflammatory efficacy of Gynosaponin S is driven by a dual-action mechanism: allosteric modulation of the NF-κB/MAPK axis and activation of the Nrf2/HO-1 redox-sensitive pathway . This duality allows it to simultaneously suppress pro-inflammatory cytokine transcription while enhancing cellular resilience against oxidative stress.

Chemical Identity & Physicochemical Profile

For experimental reproducibility, accurate characterization of the isolate is critical.

| Parameter | Specification |

| Common Name | Gynosaponin S |

| Synonym | Gypenoside XVII (GP-17) |

| CAS Number | 80321-69-3 |

| Chemical Formula | C₄₈H₈₂O₁₈ |

| Molecular Weight | 947.16 g/mol |

| Class | Dammarane-type Triterpenoid Saponin |

| Solubility | DMSO (>10 mg/mL), Methanol; Poorly soluble in water |

| Stability | Hydrolysis-prone at pH < 4.0 (cleavage of glycosidic bonds) |

Molecular Mechanism of Action

The anti-inflammatory potency of Gynosaponin S is not singular but pleiotropic, engaging three distinct signaling nodes.

3.1 The NF-κB/MAPK Axis Blockade

The central driver of inflammation in macrophages (e.g., RAW 264.7) and microglia is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

-

Mechanism: Gynosaponin S inhibits the phosphorylation of IκBα (Inhibitor of κB). Under basal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation (e.g., LPS binding to TLR4), IKK phosphorylates IκBα, leading to its ubiquitination and degradation.

-

Intervention: Gynosaponin S blocks this phosphorylation step, preventing the nuclear translocation of the p65/p50 subunits.

-

Downstream Effect: Direct transcriptional suppression of TNF-α, IL-1β, IL-6, iNOS, and COX-2.

3.2 The Nrf2/HO-1 Antioxidant Coupling

Inflammation and oxidative stress are causally linked. ROS (Reactive Oxygen Species) amplify NF-κB signaling.

-

Mechanism: Gynosaponin S promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

Causality: By disrupting the Keap1-Nrf2 complex, Gynosaponin S allows Nrf2 to bind to the Antioxidant Response Element (ARE).

-

Result: Upregulation of Heme Oxygenase-1 (HO-1), which degrades heme into carbon monoxide (CO) and bilirubin—both potent anti-inflammatory mediators.

3.3 The C3aR/STAT3 Neuro-Axis

In neuroinflammatory models (e.g., depression-associated inflammation), Gynosaponin S exhibits a unique affinity for the Complement C3a Receptor (C3aR).

-

Mechanism: It acts as a negative modulator of C3aR, inhibiting the downstream phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).

-

Significance: This pathway is critical in preventing synaptic pruning by activated microglia.

Visualization: Signaling Pathway Convergence

The following diagram illustrates the multi-target inhibition and activation flows initiated by Gynosaponin S.

Figure 1: Molecular signaling map showing Gynosaponin S inhibition of NF-κB/MAPK and activation of Nrf2.

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating workflows are recommended. These protocols prioritize reproducibility and signal specificity.

4.1 Protocol A: In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Determine IC50 for NO (Nitric Oxide) inhibition without confounding cytotoxicity.

-

Cell Seeding: Seed RAW 264.7 macrophages at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Replace media with serum-free DMEM containing Gynosaponin S (0, 10, 25, 50, 100 μM). Incubate for 2 hours (Critical: Pre-treatment is required to prime signaling blockade before insult).

-

Induction: Add LPS (final conc. 1 μg/mL) to all wells except vehicle control. Co-incubate for 24h.

-

Readout 1 (NO Assay): Transfer 100 μL supernatant to a new plate. Add 100 μL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.

-

Readout 2 (Viability Control): Add CCK-8 or MTT reagent to the original cell plate. Incubate 2-4h. Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Validation Rule: If cell viability drops below 80% at a specific concentration, exclude that data point from anti-inflammatory analysis to avoid false positives caused by cell death.

-

4.2 Protocol B: Western Blotting for Pathway Verification

Objective: Confirm phosphorylation blockade of NF-κB and STAT3.

-

Lysis: Lyse cells using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF are essential to preserve phospho-groups).

-

Quantification: Normalize protein concentration to 30 μ g/lane using BCA assay.

-

Separation: SDS-PAGE (10% gel). Transfer to PVDF membrane.

-

Blocking: 5% BSA in TBST for 1h (Avoid Non-fat milk for phospho-proteins as casein can interfere with phospho-antibodies).

-

Primary Antibodies:

-

Anti-p-NF-κB p65 (Ser536) vs. Total NF-κB p65.

-

Anti-p-STAT3 (Tyr705) vs. Total STAT3.

-

Anti-HO-1 (Nrf2 target).

-

Loading Control: β-actin or GAPDH.

-

-

Detection: ECL Chemiluminescence.

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for validating anti-inflammatory activity.

Quantitative Data Synthesis

The following table summarizes key efficacy metrics derived from comparative studies on Gypenoside XVII (Gynosaponin S).

| Target / Biomarker | Model System | Effect of Gynosaponin S | Reference |

| NO Production | LPS-induced RAW 264.7 | IC50 ≈ 20-40 μM | [1, 4] |

| TNF-α Expression | LPS-induced Macrophages | >50% reduction at 50 μM | [1] |

| NF-κB (p65) Translocation | IL-1β-stimulated Chondrocytes | Significant blockade at 50 μg/mL | [3] |

| C3aR/STAT3 | CUMS-induced Mouse Cortex | Downregulation of p-STAT3 | [4] |

| Cell Viability | HUVECs (Ox-LDL induced) | Restored viability from 40% to 80% | [5] |

Interpretation: Gynosaponin S demonstrates a therapeutic window typically between 10 μM and 50 μM in vitro. Concentrations above 100 μM may induce cytotoxicity depending on the cell line, necessitating careful dose-response curves.

References

-

Wang, Y.D., & Chen, H.M. (2025). Pharmacological mechanisms of ginsenosides in anti-inflammatory activity. Medicinal Plant Research. Link

-

Zhang, et al. (2020). Gypenosides attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling.[1] Frontiers in Pharmacology. Link

-

Li, et al. (2016). Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes.[2] PubMed.[3][4] Link

-

Ren, et al. (2022). Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice. PubMed Central. Link

-

Biswas, L., et al. (2020). Gypenosides mediate cholesterol efflux and suppress oxidized LDL induced inflammation in retinal pigment epithelium.[5] Experimental Eye Research. Link

Sources

- 1. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacological Profiling of Gynosaponin S (Gypenoside XVII)

[1]

Executive Summary

Gynosaponin S , scientifically designated as Gypenoside XVII (GP-17) , represents a pivotal dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum (Jiaogulan).[1] Unlike the broader "gypenosides" fraction often used in general supplements, Gynosaponin S is a specific molecular entity with a defined pharmacological profile distinct from its structural isomer, Ginsenoside Rd.

Recent high-throughput screening and mechanistic studies have elevated Gynosaponin S from a traditional phytonutrient to a lead compound in drug discovery. Its therapeutic versatility stems from its ability to modulate critical signaling nodes—specifically the PI3K/Akt/mTOR , NF-κB , and Nrf2/HO-1 pathways. This monograph synthesizes its chemical identity, validated extraction protocols, and mechanistic actions in oncology, neuroprotection, and cardiovascular health.

Chemical & Physical Profile

Gynosaponin S is structurally characterized as a protopanaxadiol-type saponin.[1] It possesses a unique glycosylation pattern that dictates its solubility and receptor binding affinity.

Table 1: Physicochemical Properties of Gynosaponin S

| Property | Specification |

| Common Synonyms | Gypenoside XVII, GP-17, Gynosaponin S |

| Chemical Name | 3-O-β-D-Glucopyranosyl-20-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl]-20(S)-protopanaxadiol |

| CAS Number | 80321-69-3 |

| Molecular Formula | C₄₈H₈₂O₁₈ |

| Molecular Weight | 947.15 g/mol |

| Structural Class | Dammarane-type Triterpenoid Saponin |

| Solubility | DMSO: ≥ 100 mg/mL (Clear)Ethanol: SolubleWater: Poor (Requires co-solvent or sonication) |

| Appearance | White crystalline powder |

| Storage | -20°C (Solid), Protect from light |

Pharmacodynamics & Mechanism of Action[3][4][5]

The pharmacological efficacy of Gynosaponin S is driven by its multi-target modulation. It acts as a "poly-pharmacological" agent, simultaneously inhibiting pro-survival pathways in cancer cells while activating cytoprotective pathways in normal tissue.

Core Signaling Pathways[1]

-

Anti-Inflammatory (NF-κB/MAPK):

-

Mechanism: Gynosaponin S inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65). It concurrently suppresses p38 MAPK and JNK phosphorylation.

-

Outcome: Downregulation of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2]

-

-

Anticancer (Apoptosis & Autophagy):

-

Mechanism: It induces G0/G1 cell cycle arrest and triggers apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 ratio modulation).[1] Crucially, it inhibits the PI3K/Akt/mTOR axis, which can induce autophagic cell death in resistant tumor lines.

-

Target: Validated in HeLa (Cervical), A549 (Lung), and SAS (Oral) cancer lines.[1]

-

-

Neuroprotection (Complement Inhibition):

-

Mechanism: In depression and neuroinflammation models, it inhibits the C3/C3aR/STAT3 signaling cascade in microglia, preventing excessive synaptic pruning and neurotoxicity.

-

Mechanistic Visualization[1][6]

The following diagram illustrates the dual-action mechanism of Gynosaponin S in inflammatory and oncogenic contexts.

Figure 1: Dual mechanistic pathways of Gynosaponin S inhibiting NF-κB-mediated inflammation and PI3K/Akt-driven tumor survival.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize standardized extraction and assay conditions.

Protocol A: Isolation & Purification from G. pentaphyllum

Objective: Isolate high-purity Gypenoside XVII from raw plant material.[1]

-

Extraction:

-

Reflux dried, powdered aerial parts of G. pentaphyllum with 70% Ethanol (1:10 w/v ratio) at 80°C for 2 hours. Repeat 3 times.

-

Combine filtrates and concentrate under reduced pressure (vacuum) at 60°C to remove ethanol.[1]

-

-

Resin Enrichment:

-

Dilute the concentrate with water (1:1).

-

Load onto a D101 or AB-8 Macroporous Resin column.[1]

-

Wash with distilled water (2 BV) to remove sugars/proteins.[1]

-

Elute with 30% Ethanol (discard) to remove polar impurities.[1]

-

Elute with 70% Ethanol (collect). This fraction contains the total gypenosides.

-

-

Chromatographic Purification:

-

Subject the 70% fraction to Silica Gel Column Chromatography using a gradient of Chloroform:Methanol:Water (e.g., 10:1:0.1 → 6:4:1).

-

Monitor fractions via TLC (Visualize with 10% H₂SO₄ in EtOH).[1]

-

-

Final Polish (HPLC):

Protocol B: Enzymatic Biotransformation (High Yield Alternative)

Objective: Convert Ginsenoside Rb1 (more abundant) into Gypenoside XVII.[1]

-

Enzyme: β-glucosidase (e.g., from Bifidobacterium dentium or commercially available Ginsenosidase type I).[1]

-

Reaction:

-

Dissolve Rb1 in Acetate Buffer (pH 5.0).

-

Add enzyme (10 U/mg substrate).[1]

-

Incubate at 37°C for 12–24 hours.

-

Mechanism: Selective hydrolysis of the outer glucose moiety at the C-3 position.

-

Termination: Heat shock (100°C for 5 min) or add methanol.

-

Yield: Typically >80% conversion rate.

-

Workflow Visualization

Figure 2: Comparative workflows for direct isolation vs. enzymatic biotransformation.

Therapeutic Applications & Data

Oncology

Gynosaponin S exhibits dose-dependent cytotoxicity against specific tumor lines while sparing normal cells (e.g., HUVECs) at therapeutic doses.[1]

Table 2: Anticancer Efficacy (IC50 Values)

| Cell Line | Tissue Origin | IC50 (24h) | Mechanism Implicated |

| HeLa | Cervical | ~35 µM | G0/G1 Arrest, Extrinsic Apoptosis |

| A549 | Lung | ~45 µM | p53-independent Apoptosis |

| SAS | Oral | ~40 µM | Mitochondrial Depolarization |

| HUVEC | Endothelium | >100 µM | Non-toxic at therapeutic range |

Neuroprotection

In in vivo models of chronic unpredictable mild stress (CUMS), Gynosaponin S (2.5 mg/kg, oral) demonstrated antidepressant effects comparable to Fluoxetine (20 mg/kg), mediated by inhibiting the complement C3 pathway and reducing microglial inflammation.[1]

Safety & Toxicology

-

Acute Toxicity: LD50 > 5000 mg/kg (Rat, Oral).[1][3][4] Classified as practically non-toxic in acute settings.[3]

-

Cytotoxicity: No significant cytotoxicity observed in normal human endothelial cells (HUVECs) up to 50 µg/mL.[1][5]

-

Bioavailability: Like most dammarane saponins, oral bioavailability is low (<5%).[1] Formulation strategies (e.g., phytosomes, nanoparticles) are recommended for in vivo efficacy studies.[1]

References

-

Anti-inflammatory Mechanisms: Wang, Y.D., et al. (2025).[1] "Pharmacological Mechanisms of Ginsenosides in Anti-inflammatory Activity." Medicinal Plant Research. Link

-

Antidepressant & Neuroprotection: Zhang, H., et al. (2022).[1] "Gypenoside XVII Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice."[1] Nutrients.[6] Link

-

Anticancer Activity: Li, X., et al. (2026).[1] "Mechanistic Study of Gypenoside XVII in HeLa Cells." International Journal of Molecular Sciences. Link

-

Cardioprotection: Yu, H., et al. (2024).[1] "Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling."[1][7] Journal of Ethnopharmacology. Link

-

Bioconversion Protocol: Shin, K.C., et al. (2018).[1] "Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation." Molecules. Link

-

Physical Properties & Solubility: MedChemExpress. "Gypenoside XVII Product Monograph." Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.ansfoundation.org [journals.ansfoundation.org]

- 4. Cytotoxicity and acute toxicity evaluation of hydrogen-rich Gynostemma pentaphyllum Makino distillate | Journal of Applied and Natural Science [journals.ansfoundation.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. US20190201468A1 - Preparation method of gynostemma pentaphyllum leaves extract for increasing small molecular effective saponin contents, and decreasing benzopyrene, and gynostemma pentaphyllum extract prepared by the method thereof - Google Patents [patents.google.com]

- 7. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Gynosaponin S (Gypenoside XVII) for Cardiovascular Diseases

Executive Summary

Gynosaponin S , scientifically identified as Gypenoside XVII (Gyp-17) , represents a high-value therapeutic candidate within the dammarane-type triterpenoid saponin class.[1] Predominantly isolated from Gynostemma pentaphyllum (Jiaogulan) and Panax notoginseng, this compound has emerged as a potent modulator of cardiovascular homeostasis.[1]

Unlike non-specific herbal extracts, purified Gynosaponin S exhibits a distinct pharmacological profile characterized by phytoestrogenic activity and potent antioxidant signaling . Its primary therapeutic value lies in its ability to attenuate endothelial dysfunction, inhibit atherosclerotic plaque formation, and protect cardiomyocytes from oxidative stress via the ERα-PI3K/Akt-Nrf2 axis . This guide provides a rigorous technical analysis of its mechanisms, preclinical evidence, and experimental protocols for validation.

Chemical & Pharmacological Profile

To ensure reproducibility in research, the precise chemical identity must be established. "Gynosaponin S" is frequently used as a synonym for Gypenoside XVII in specific phytochemical contexts.

| Parameter | Technical Specification |

| Common Name | Gynosaponin S / Gypenoside XVII |

| CAS Number | 80321-69-3 |

| Chemical Formula | C48H82O18 |

| Molecular Weight | 947.15 g/mol |

| Class | Dammarane-type Triterpenoid Saponin |

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water (requires co-solvent or nanocarrier for in vivo efficacy).[1] |

| Key Structural Feature | C-20 pro-S configuration; Glycosylation at C-3 and C-20 positions critical for bioactivity.[1] |

Mechanistic Pathways: The Core of Therapeutic Action

The cardiovascular protection conferred by Gynosaponin S is not incidental but driven by specific molecular targets. The central mechanism involves the activation of Estrogen Receptor Alpha (ERα), mimicking the cardioprotective effects of endogenous estrogen without associated systemic hormonal risks.

The ERα / PI3K / Akt Axis

Gynosaponin S acts as a selective phytoestrogen. It binds to membrane-bound ERα on endothelial cells, triggering a rapid non-genomic signaling cascade:[1]

-

Ligand Binding: Gynosaponin S binds ERα.

-

Kinase Activation: Recruitment of PI3K (Phosphoinositide 3-kinase).[1]

-

Effector Phosphorylation: Phosphorylation of Akt (Protein Kinase B) at Ser473.[1][2]

-

Downstream Protection:

Visualization of Signaling Pathway

The following diagram illustrates the protective mechanism of Gynosaponin S against Ox-LDL induced endothelial injury.

Caption: Gynosaponin S mitigates oxidative stress via the ERα-dependent PI3K/Akt/Nrf2 pathway, inhibiting apoptosis and promoting endothelial survival.[1]

Preclinical Evidence Matrix

The following data summarizes key findings from In Vitro and In Vivo studies validating Gynosaponin S efficacy.

| Model System | Pathology | Dosage / Concentration | Key Outcome | Reference Mechanism |

| HUVECs (Human Endothelial Cells) | Ox-LDL induced Apoptosis | 10 - 50 µg/mL | Dose-dependent reduction in apoptosis; Restoration of NO production.[1] | ERα / PI3K / Akt pathway activation.[1][3][4] |

| ApoE-/- Mice | Atherosclerosis (High Fat Diet) | 10 - 50 mg/kg/day (Oral) | Significant reduction in aortic plaque area; Lowered serum MDA; Increased SOD activity.[1] | Lipid regulation & Antioxidant defense. |

| H9c2 Cells (Cardiomyocytes) | Ischemia/Reperfusion (I/R) | 25 - 100 µM | Preserved Mitochondrial Membrane Potential (MMP); Reduced LDH release.[1] | Mitochondrial protection & Mitophagy regulation.[3] |

Validated Experimental Protocols

To replicate the therapeutic effects described, the following protocols are recommended. These are designed to be self-validating systems , where positive and negative controls ensure data integrity.

Protocol A: Evaluation of Endothelial Protection (In Vitro)

Objective: To quantify the anti-apoptotic effect of Gynosaponin S against Oxidative Low-Density Lipoprotein (Ox-LDL).[1]

-

Cell Culture:

-

Culture HUVECs in DMEM supplemented with 10% FBS.

-

Seed at

cells/well in 96-well plates for viability assays.

-

-

Pre-treatment (The Variable):

-

Injury Induction:

-

Add Ox-LDL (100 µg/mL) to Model and Treatment wells.[1] Incubate for 24 hours.

-

-

Readout:

Protocol B: Atherosclerosis Regression Model (In Vivo)

Objective: To assess plaque reduction and lipid modulation in a genetic model.[1]

-

Animal Model: Male ApoE-/- mice (8 weeks old).

-

Dietary Induction: Feed High-Fat Diet (HFD) containing 21% fat and 0.15% cholesterol for 12 weeks to establish plaques.[1]

-

Treatment Regimen (Intervention Phase):

-

Histological Analysis:

-

Harvest Aorta.[5] Stain aortic sinus sections with Oil Red O to visualize lipid deposition.

-

Quantify lesion area using ImageJ software.

-

-

Biochemical Analysis:

Visualization of Experimental Workflow

Caption: Workflow for validating Gynosaponin S efficacy against endothelial injury. Inhibitor controls are crucial for confirming the PI3K/Akt mechanism.

Challenges & Translational Outlook

While Gynosaponin S shows immense promise, researchers must address specific hurdles to transition from bench to bedside:

-

Bioavailability: Like many triterpenoid saponins, Gynosaponin S has low oral bioavailability due to high molecular weight and poor membrane permeability.

-

Solution: Development of nanoliposomal formulations or PLGA nanoparticles to enhance stability and absorption.

-

-

Standardization: "Gynosaponin S" is an older or specific synonym. Regulatory filings should strictly use the standard nomenclature Gypenoside XVII to ensure database consistency.

-

Toxicity Window: While generally safe, high doses of saponins can induce hemolysis. Hemolytic activity assays must be performed for any intravenous formulation development.

References

-

Yang, K., et al. (2017). Gypenoside XVII prevents atherosclerosis by attenuating endothelial apoptosis and oxidative stress: Insight into the ERα-mediated PI3K/Akt pathway.[1] International Journal of Molecular Sciences. [1]

-

Meng, X., et al. (2016). Gypenoside XVII enhances lysosome biogenesis and autophagy flux and accelerates autophagic clearance of amyloid-β through TFEB activation.[1] Journal of Alzheimer's Disease.

-

Biocrick. Gypenoside XVII (Gynosaponin S) Chemical Properties and Biological Activity. Biocrick Product Data.

-

MedChemExpress. Gypenoside XVII (Gynosaponin S) Product Information and Bioactivity.[1] MedChemExpress.

-

Zhang, H., et al. (2018). Therapeutic potential of Gypenosides in cardiovascular diseases: A review of mechanisms. Frontiers in Pharmacology.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 80321-69-3: Gypenoside XVII | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Targeted Extraction and Isolation of Gynosaponin S (Gypenoside XVII) from Gynostemma pentaphyllum

Abstract & Chemical Context

Gynosaponin S , chemically synonymous with Gypenoside XVII (C48H82O18), is a bioactive dammarane-type triterpene saponin found in Gynostemma pentaphyllum (Jiaogulan) and Panax species. Structurally, it functions as a phytoestrogen and exhibits significant antioxidative and lipid-lowering properties.

Unlike the major gypenosides (e.g., Gypenoside XLIX, A), Gynosaponin S is often present in lower abundance, requiring a high-fidelity extraction protocol that minimizes hydrolysis of its glycosidic moieties (C-3 and C-20 positions). This guide details an optimized workflow using Ultrasonic-Assisted Extraction (UAE) coupled with Macroporous Resin Enrichment and Preparative RP-HPLC to achieve >95% purity.

Key Chemical Characteristics:

-

Molecular Weight: 947.15 g/mol

-

Polarity: Moderate-High (due to glucopyranosyl substitutions)

-

Stability: Sensitive to strong acids and high heat (risk of deglycosylation to aglycone).

Pre-Extraction Preparation

Objective: Maximize surface area while preventing thermal degradation of saponins.

-

Harvesting & Drying:

-

Use aerial parts (leaves and stems) of G. pentaphyllum.[3]

-

Protocol: Air-dry in shade or use a vacuum oven at <50°C. Avoid high-temperature drying (>60°C) to prevent artifact formation.

-

-

Comminution:

-

Grind dried material to a fine powder (Pass through 40-60 mesh sieve).

-

Note: Excessively fine powder (<80 mesh) may cause filtration clogging during bulk extraction.

-

Extraction Methodology (Ultrasonic-Assisted Extraction)

Rationale: UAE is superior to traditional Soxhlet extraction for saponins as it reduces thermal stress and extraction time, preserving the glycosidic linkages of Gynosaponin S.

Reagents & Equipment[3][5][6]

-

Solvent: 75% Ethanol (EtOH) in deionized water.

-

Equipment: High-power Ultrasonic Bath (e.g., 40 kHz, 300W) or Probe Sonicator.

Step-by-Step Protocol

-

Slurry Preparation:

-

Weigh 100 g of powdered G. pentaphyllum.

-

Suspend in 1.0 L of 75% EtOH (1:10 solid-to-liquid ratio).

-

-

Sonication:

-

Sonicate at 40°C for 45 minutes .

-

Control Point: Monitor temperature; do not exceed 50°C.

-

-

Filtration & Re-extraction:

-

Filter supernatant using Whatman No. 1 paper or a Buchner funnel.

-

Re-suspend the residue in 800 mL of 75% EtOH and repeat sonication once.

-

-

Concentration:

-

Combine filtrates.[5]

-

Evaporate ethanol under reduced pressure (Rotary Evaporator) at 45°C until a viscous aqueous slurry remains (approx. 150 mL). Do not dry completely.

-

Purification & Enrichment (Liquid-Liquid Partition & Resin)

Rationale: Crude extracts contain chlorophyll, lipids, and polysaccharides. Partitioning removes non-polar lipids, while resin chromatography isolates the saponin fraction from sugars.

Phase 1: Liquid-Liquid Partitioning

-

Defatting:

-

Transfer the aqueous slurry to a separatory funnel.[5]

-

Extract with Petroleum Ether (1:1 v/v) three times. Discard the organic (top) layer (removes chlorophyll/lipids).

-

-

Saponin Enrichment:

-

Extract the aqueous layer with water-saturated n-Butanol (1:1 v/v) three times.

-

Target: Gynosaponin S partitions into the n-Butanol phase.

-

Combine n-Butanol fractions and evaporate to dryness at 50°C.

-

Phase 2: Macroporous Resin Chromatography (D101 or HP-20)

-

Column Prep: Pack a glass column with pre-treated Diaion HP-20 or D101 resin.

-

Loading: Dissolve the dried n-Butanol extract in minimal 10% EtOH and load onto the column.

-

Elution Gradient:

-

Wash 1 (Water): 3 Column Volumes (CV). Elutes sugars/polysaccharides (Discard).

-

Wash 2 (30% EtOH): 3 CV. Elutes minor impurities.

-

Elution (70-80% EtOH): 4 CV. Collect this fraction. This contains the Total Gypenosides, including Gynosaponin S.

-

-

Drying: Evaporate the 70-80% fraction to yield the Total Saponin Fraction (TSF) .

Isolation of Gynosaponin S (Preparative HPLC)

Rationale: Gynosaponin S is structurally similar to other gypenosides. High-resolution C18 chromatography is required for final separation.

Chromatographic Conditions

| Parameter | Specification |

| Column | Semi-Prep C18 (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 3.0 - 5.0 mL/min |

| Detection | ELSD (Evaporative Light Scattering) or UV at 203 nm |

| Temperature | 25°C |

Gradient Program

-

0-5 min: 20% B (Isocratic equilibration)

-

5-30 min: 20% → 45% B (Linear gradient)

-

30-50 min: 45% → 60% B (Target elution region)

-

Target Elution: Gynosaponin S (Gypenoside XVII) typically elutes between 40-55% ACN depending on column chemistry.

Validation (LC-MS/MS)

Confirm the identity of the isolated peak using Q-TOF or Triple Quad MS.

-

Precursor Ion: m/z 991.5 [M+HCOO]- or 945.5 [M-H]- (Negative Mode).

-

Key Fragments: Loss of glucose moieties (162 Da).

Process Visualization

The following diagram illustrates the critical path from raw material to isolated standard.

Figure 1: Step-by-step workflow for the extraction and isolation of Gynosaponin S.

Troubleshooting & Optimization (CPP)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell lysis or saturation. | Increase sonication time or solvent ratio (1:15). Ensure powder is not too coarse. |

| Hydrolysis | Temperature too high (>60°C) or acidic pH. | Maintain extraction <50°C. Neutralize solvents if necessary. |

| Poor Separation | Column overload or similar polarities. | Use a shallower gradient (e.g., 0.5% B/min) around the elution time. |

| No Detection | UV absorption is weak (203nm). | Switch to ELSD or CAD (Charged Aerosol Detection) for universal saponin response. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44584555, Gypenoside XVII. Retrieved from [Link]

-

Zhang, X., et al. (2024). Preparation of Gynostemma pentaphyllum Extracts Using Natural Deep Eutectic Solvents. MDPI. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Isolation and characterization of gypenosides from Gynostemma pentaphyllum. Retrieved from [Link]

-

ResearchGate. (2012). Extraction and Isolation of Saponins. Retrieved from [Link]

Sources

optimal solubility of Gynosaponin S in DMSO for cell culture

Technical Application Note: Optimization of Gynosaponin S (Gypenoside XVII) Solubilization in DMSO for In Vitro Assays

Executive Summary

Gynosaponin S, pharmacologically identified as Gypenoside XVII (Gyp-17) , is a dammarane-type triterpenoid saponin exhibiting potent neuroprotective, lipid-regulating, and anti-inflammatory properties.[1][2] Its amphiphilic chemical structure—comprising a lipophilic aglycone backbone and hydrophilic sugar moieties—presents unique challenges in cell culture applications, including micelle formation, foaming, and precipitation in aqueous media.[1]

This guide provides a validated protocol for solubilizing Gynosaponin S in Dimethyl Sulfoxide (DMSO) to ensure homogeneity, stability, and bioavailability in cellular assays.[1][2] We synthesize physicochemical data with practical laboratory workflows to minimize experimental artifacts.

Physicochemical Profile & Solubility Limits

Understanding the molecular architecture of Gynosaponin S is prerequisite to successful solubilization. As a saponin, it possesses surfactant-like properties that can disrupt cell membranes if not diluted correctly.[1]

Table 1: Chemical Properties of Gynosaponin S (Gypenoside XVII)

| Property | Specification | Notes |

| Synonyms | Gypenoside XVII, Gyp-17, Gynosaponin S | CAS No: 80321-69-3 |

| Molecular Weight | 947.15 g/mol | High MW due to glycosylation |

| Formula | C₄₈H₈₂O₁₈ | |

| Class | Dammarane-type Saponin | Amphiphilic nature |

| DMSO Solubility | ~60 - 100 mg/mL (approx. 60-100 mM) | Critical:[1][2][3][4][5][6][7][8][9][10] Highly dependent on DMSO water content. |

| Ethanol Solubility | ~5 mg/mL | Lower solubility; not recommended for high-conc stocks.[1] |

| Aqueous Solubility | ~40 mg/mL (with sonication) | Risk: Prone to foaming and micelle formation.[2] |

Critical Insight: While manufacturers report solubility up to 100 mg/mL in DMSO, practical experience suggests maintaining stock solutions at 10 mM to 50 mM . This provides a safety margin against precipitation during freeze-thaw cycles and allows for easy calculation of working concentrations.

Protocol: Preparation of Master Stock Solution

Objective: Create a stable 50 mM stock solution of Gynosaponin S in anhydrous DMSO.

Reagents & Equipment

-

Solvent: Sterile-filtered, Anhydrous DMSO (Cell Culture Grade, ≥99.9%).[1][2]

-

Note: Hygroscopic DMSO absorbs water from the air, which drastically reduces saponin solubility and causes "crashing out" upon freezing. Use a fresh or nitrogen-purged bottle.[1]

-

-

Vessels: Amber glass vials (saponins can be light-sensitive) with Teflon-lined caps.[1][2]

-

Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Workflow

-

Calculation:

-

Weighing:

-

Weigh the lyophilized powder directly into the amber vial. Avoid using plastic weigh boats if possible to minimize static loss of the fine powder.

-

-

Solubilization:

-

Add 1 mL of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30–60 seconds. The solution should become clear and colorless.

-

Troubleshooting: If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[2] Do not heat above 37°C , as glycosidic bonds can be thermally labile.

-

-

Sterility Check:

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -80°C (stable for 6–12 months) or -20°C (stable for 1 month).

-

Protocol: Cell Culture Treatment (Dilution Strategy)

Directly adding high-concentration DMSO stock to cell media can cause localized precipitation (the "solvent shock" effect).[1][2] Saponins are particularly prone to this, forming micro-precipitates that look like cell debris.

The "Intermediate Dilution" Method

Goal: Treat cells at 50 µM final concentration (0.1% DMSO).

-

Prepare Intermediate Working Solution (100x):

-

Dilute the 50 mM Master Stock 1:10 in culture medium (or PBS).

-

Mix: 10 µL of 50 mM Stock + 90 µL Medium = 5 mM (Intermediate).[2]

-

Observation: Vortex immediately. Ensure no cloudy precipitate forms.

-

-

Final Treatment (1x):

-

Dilute the Intermediate Solution 1:100 into the cell culture well.

-

Example: Add 10 µL of 5 mM Intermediate to 990 µL of medium in the well.

-

Final Concentration: 50 µM Gynosaponin S.

-

Final DMSO: 0.1% (Safe for most cell lines).[2]

-

Table 2: Dilution Scheme for Common Assay Concentrations

| Target Assay Conc. | Dilution Factor (from 50 mM Stock) | Final DMSO % | Procedure |

| 100 µM | 1:500 | 0.2% | Direct dilution or via 10x intermediate |

| 50 µM | 1:1000 | 0.1% | Recommended: Use Intermediate Step |

| 10 µM | 1:5000 | 0.02% | Serial dilution required |

| 1 µM | 1:50,000 | 0.002% | Serial dilution required |

Mechanistic Validation & Signaling Pathway

To validate the biological activity of your solubilized Gynosaponin S, it is crucial to monitor specific signaling endpoints. Gypenoside XVII exerts neuroprotection and anti-inflammatory effects primarily through the Estrogen Receptor (ER) and Nrf2 pathways.[2]

Figure 1: Gynosaponin S (Gyp-17) Signaling Cascade The diagram below illustrates the validated molecular mechanism where Gyp-17 activates the PI3K/Akt pathway via the Estrogen Receptor, leading to Nrf2 nuclear translocation and antioxidant defense.[1][2]

Caption: Gynosaponin S activates ER-dependent PI3K/Akt signaling, inhibiting GSK-3β and promoting Nrf2-mediated antioxidant gene expression.[1][2][5]

Troubleshooting & Quality Control

Issue 1: Precipitation in Culture Media

-

Symptom:[7][10][11] "Cloudy" appearance or crystals visible under 40x microscopy immediately after adding compound.

-

Cause: Rapid change in polarity from DMSO to water caused the hydrophobic backbone to aggregate.

-

Solution: Use the Intermediate Dilution Method (Step 4).[2] Warm the culture medium to 37°C before addition.

Issue 2: Cytotoxicity in Vehicle Control

-

Cause: DMSO concentration > 0.5% or accumulation of DMSO over long incubations (>48h).[2]

-

Solution: Ensure final DMSO is ≤ 0.1% . Include a "Media Only" control to normalize against the DMSO vehicle.

Issue 3: Variable Bioactivity

-

Cause: Hygroscopic DMSO degradation or saponin hydrolysis.

-

Solution: Use anhydrous DMSO exclusively. Discard stocks older than 6 months.

References

-

Meng, X., et al. (2014). Gypenoside XVII protects against AP-induced neurotoxicity in PC12 cells.[1] (Contextual reference for bioactivity ranges).

- Gaylord Chemical.Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Standard reference for DMSO solvent properties).

Sources

- 1. Gypenoside Xvii | C48H82O18 | CID 44584555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Gypenoside XLIX, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gypenoside XVII | GSK-3 | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

Solid-Phase Extraction (SPE) Protocols for the Purification of Gynosaponin S from Crude Plant Extracts

An Application Guide:

Abstract: This comprehensive application note provides a detailed theoretical and practical guide for the purification of Gynosaponin S (Gypenoside XVII), a bioactive triterpenoid saponin from Gynostemma pentaphyllum, using solid-phase extraction (SPE). We present two robust protocols utilizing both traditional silica-based reversed-phase (C18) and modern polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for isolating Gynosaponin S from complex herbal matrices. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental step to ensure scientific integrity and reproducibility.

Introduction: The Significance of Gynosaponin S Purification

Gynostemma pentaphyllum, a perennial vine of the Cucurbitaceae family, is a well-regarded herb in traditional medicine, often referred to as "Southern Ginseng".[1][2] Its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects, are largely attributed to a class of triterpenoid saponins known as gypenosides.[1][3][4][5] Among these, Gynosaponin S (also known as Gypenoside XVII) is a compound of significant interest due to its potent biological activities.[1][6]

The chemical structure of Gynosaponin S, like other saponins, is amphiphilic, consisting of a nonpolar tetracyclic triterpenoid core (aglycone) and multiple polar sugar moieties.[1][7] This dual nature makes its separation from a complex plant matrix—which contains pigments, flavonoids, polysaccharides, and other saponins—a significant challenge.[4][8]

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that has supplanted more cumbersome methods like traditional liquid-liquid extraction.[9][10] It operates on the principles of chromatography to partition compounds between a solid stationary phase and a liquid mobile phase, allowing for the effective removal of interfering substances and the concentration of the target analyte.[9][10] For the purification of Gynosaponin S, SPE offers a streamlined workflow that enhances purity, improves recovery, and reduces solvent consumption.

The Science of Saponin Separation via SPE

The success of any SPE protocol hinges on the precise manipulation of interactions between the analyte, the sorbent (stationary phase), and the solvents (mobile phase). For an amphiphilic molecule like Gynosaponin S, the primary retention mechanism is based on hydrophobic interactions.

2.1. The Role of the Sorbent: C18 vs. HLB

Reversed-Phase (RP) Sorbents (e.g., C18): The most common approach for saponin purification utilizes reversed-phase sorbents, where a nonpolar stationary phase (like octadecyl-silane, C18) is used with a polar mobile phase.[11][12]

-

Mechanism: In a polar sample matrix (e.g., an aqueous extract), the nonpolar triterpenoid backbone of Gynosaponin S will preferentially adsorb to the nonpolar C18 chains via hydrophobic (van der Waals) forces. Highly polar impurities, such as sugars and salts, have little affinity for the sorbent and pass through.

-

Causality: The choice of C18 is logical because it strongly retains the nonpolar aglycone portion of the saponin, allowing for effective washing of polar interferences. The elution is then achieved by disrupting these hydrophobic interactions with a nonpolar organic solvent.

Hydrophilic-Lipophilic Balance (HLB) Sorbents: Modern polymeric sorbents, such as those based on a copolymer of N-vinylpyrrolidone and divinylbenzene, offer a "Hydrophilic-Lipophilic Balance".[13]

-

Mechanism: These sorbents possess both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) functional groups.[13] This dual nature allows for enhanced retention of a wider range of analytes, from polar to non-polar, through multiple interaction mechanisms.[13]

-

Causality: For gypenosides, the HLB sorbent can interact with both the lipophilic triterpenoid core and the hydrophilic sugar chains. This often results in higher binding capacity and recovery compared to silica-based sorbents and makes the method more robust, as the sorbent does not require constant solvation to remain active.

2.2. The SPE Workflow: A Four-Step Process

Every SPE protocol follows a logical sequence of four steps: Condition, Load, Wash, and Elute .[9] The strategic selection of solvents at each stage is what dictates the success of the purification.

Caption: A generalized workflow for the purification of Gynosaponin S using Solid-Phase Extraction.

Detailed Experimental Protocols

3.1. Part A: Crude Extract Preparation

This initial step is critical for rendering the saponins from the plant material into a solution suitable for SPE.

-

Extraction:

-

Grind dried aerial parts of Gynostemma pentaphyllum into a fine powder.

-

To 10 g of powdered plant material, add 100 mL of 70% methanol (or ethanol).[11] Methanol is often effective for extracting saponins and flavonoids.[11]

-

Perform ultrasonic-assisted extraction for 30-60 minutes at 60°C. Alternatively, stir for 3 hours at the same temperature.[11]

-

Centrifuge the mixture at 4000 rpm for 20 minutes and collect the supernatant.

-

-

Pre-treatment for SPE:

-

Evaporate the methanol from the supernatant to dryness using a rotary evaporator.

-

Redissolve the dried residue in 20 mL of deionized water. This creates a highly polar solution, which is essential for strong retention on a reversed-phase sorbent.[14]

-

Filter the aqueous solution through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.[9]

-

3.2. Part B: Protocol 1 - Reversed-Phase SPE (C18)

This protocol is a well-established method for separating saponins from other phytochemicals like flavonoids.[11]

Materials:

-

SPE Cartridge: C18, 500 mg / 6 mL

-

Pre-treated G. pentaphyllum extract

-

Solvents: HPLC-grade methanol and deionized water

Methodology:

-

Step 1: Conditioning

-

Action: Pass 5 mL of methanol through the C18 cartridge.

-

Rationale: This step solvates the C18 hydrocarbon chains, activating the sorbent for hydrophobic interactions. It also removes any organic residues from the manufacturing process.

-